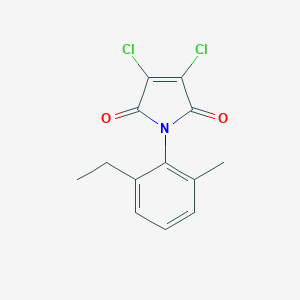![molecular formula C9H16ClNO2 B038199 t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate CAS No. 123642-28-4](/img/structure/B38199.png)
t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as t-Butyl (E)-4-chloro-2-butenoate or t-Butyl (2Z)-4-chloro-2-butenoate. It is a carbamate ester that has a molecular formula of C8H13ClNO2 and a molecular weight of 195.65 g/mol.
Mécanisme D'action
The mechanism of action of t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate involves the inhibition of the target enzyme through the formation of a covalent bond between the carbamate group and the active site of the enzyme. This results in the inactivation of the enzyme and the disruption of the biological process that it is involved in.
Effets Biochimiques Et Physiologiques
T-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate in lab experiments is its selectivity for certain enzymes. This allows researchers to investigate the role of specific enzymes in biological processes. However, one limitation is that the compound may not be suitable for use in vivo due to its potential toxicity.
Orientations Futures
There are several possible future directions for research involving t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate. One area of interest is the development of new inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other enzymes and biological processes. Additionally, research could be focused on developing new methods for synthesizing t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate that are more efficient and cost-effective.
Méthodes De Synthèse
T-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate can be synthesized through a multistep process involving the reaction of t-butyl carbamate with 4-chloro-2-butyn-1-ol, followed by dehydration and chlorination. The final product is obtained through the reaction of the resulting intermediate with sodium hydroxide.
Applications De Recherche Scientifique
T-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate has been widely used in scientific research as a tool for studying various biological processes. It has been shown to have inhibitory effects on a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. This makes it a valuable tool for investigating the role of these enzymes in various physiological processes.
Propriétés
Numéro CAS |
123642-28-4 |
|---|---|
Nom du produit |
t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate |
Formule moléculaire |
C9H16ClNO2 |
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
tert-butyl N-[(Z)-4-chlorobut-2-enyl]carbamate |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4- |
Clé InChI |
GNEQBZCNASXUAW-PLNGDYQASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC/C=C\CCl |
SMILES |
CC(C)(C)OC(=O)NCC=CCCl |
SMILES canonique |
CC(C)(C)OC(=O)NCC=CCCl |
Synonymes |
Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



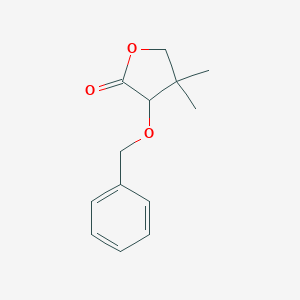
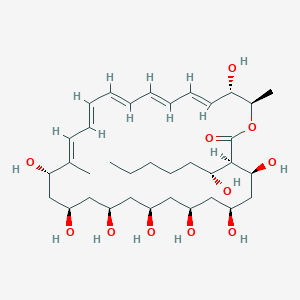
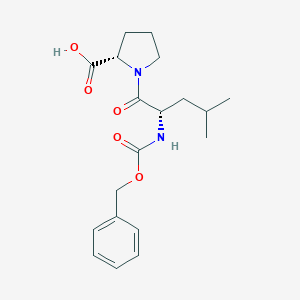
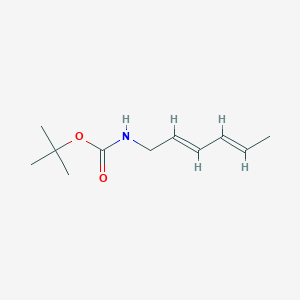
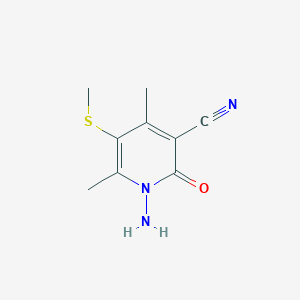
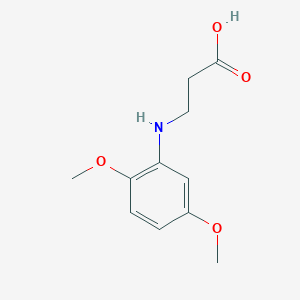
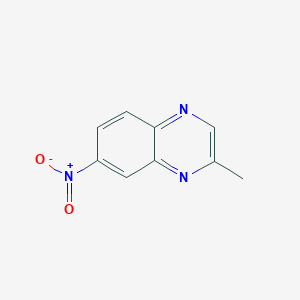
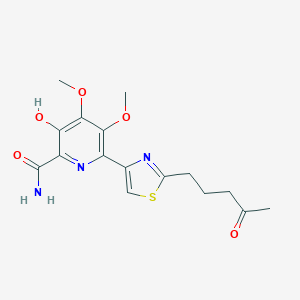
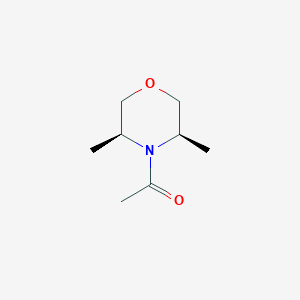
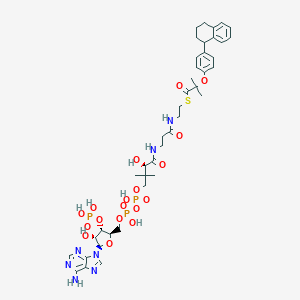
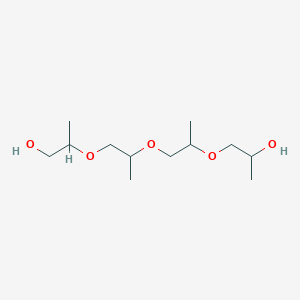
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
